Bakkenolide B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h7,13,16-18H,4,8-11H2,1-3,5-6H3/b12-7-/t13-,16-,17+,18+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAGQVZSHJYDED-RRIKAWJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316224 | |
| Record name | (-)-Bakkenolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18455-98-6 | |
| Record name | (-)-Bakkenolide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18455-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bakkenolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Advanced Structural Elucidation Methodologies for Bakkenolide B
Isolation Techniques for Bakkenolide (B600228) B from Biological Sources
The isolation of Bakkenolide B, a sesquiterpene lactone, is primarily achieved from plant sources, most notably from the leaves, stems, and rhizomes of Petasites japonicus. researchgate.net The process involves a systematic series of extraction and chromatographic procedures designed to separate the compound from a complex mixture of natural products.
Extraction Protocols and Solvent Systems
The initial step in isolating this compound involves solvent-based extraction from the plant material. Dried and powdered leaves and stems of P. japonicus are typically subjected to extraction with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). mdpi.comspandidos-publications.comnih.gov For instance, one method involves extracting dried plant material (1.6 kg) with 95% MeOH at room temperature over several days. mdpi.comnih.gov Another protocol uses 70% or 75% ethanol to extract from fresh or ground leaves. spandidos-publications.comkoreascience.krresearchgate.net
Following the initial extraction, the crude extract is concentrated under reduced pressure. mdpi.comspandidos-publications.com This concentrated residue is then suspended in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity. mdpi.comnih.gov This partitioning typically involves successive extractions with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). mdpi.comnih.gov this compound, being a moderately polar compound, tends to concentrate in the n-hexane or n-BuOH-soluble fractions, which are then selected for further purification. mdpi.comnih.gov
Chromatographic Purification Strategies (e.g., Silica (B1680970) Gel, Sephadex, HPLC)
A multi-step chromatographic approach is essential for the purification of this compound to homogeneity.
Silica Gel Column Chromatography : The active fraction obtained from solvent partitioning (e.g., the n-hexane or n-BuOH extract) is first subjected to column chromatography over silica gel. mdpi.comnih.gov A gradient elution system is commonly employed, starting with less polar solvents and gradually increasing polarity. For example, a mixture of chloroform and methanol (e.g., CHCl₃:MeOH = 25:1) or acetone (B3395972) in dichloromethane/chloroform can be used to separate the extract into several fractions. nih.govresearchgate.net
Sephadex LH-20 Column Chromatography : Fractions enriched with this compound from the silica gel column are often further purified using Sephadex LH-20. mdpi.comnih.gov This size-exclusion chromatography, typically using aqueous methanol (e.g., 70-95% MeOH) as the eluent, is effective in separating this compound from other structurally similar compounds. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) : The final step to achieve high purity involves preparative High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov Reversed-phase columns, such as a C18 column, are frequently used. koreascience.krresearchgate.net The mobile phase often consists of a gradient of acetonitrile (B52724) and water or a specific percentage of aqueous methanol (e.g., 70% or 75%). researchgate.netmdpi.comnih.govresearchgate.net Detection is typically carried out using a UV detector at wavelengths of 215 nm or 254 nm. researchgate.net This final purification step can yield this compound with a purity of over 95-97%.
Spectroscopic and Spectrometric Approaches for this compound Structural Assignment
Once isolated, the precise chemical structure of this compound is determined using a combination of modern spectroscopic and spectrometric techniques. spandidos-publications.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule. mdpi.comresearchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). mdpi.comspandidos-publications.com
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. mdpi.comresearchgate.net
COSY (¹H-¹H) spectra reveal proton-proton coupling correlations, helping to establish spin systems within the molecule. mdpi.com
HSQC correlates directly bonded proton and carbon atoms. researchgate.net
HMBC shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule and confirming the placement of functional groups, such as the acetoxy and angeloyloxy groups. mdpi.comresearchgate.net
The detailed analysis of these spectra allows for the unambiguous assignment of the bakkenolide-type skeleton. researchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |
|---|---|---|
| 1 | 70.5 | 5.09 (d, 10.5) |
| 2 | 26.8 | 1.73 (m), 2.02 (m) |
| 3 | 29.5 | 1.50 (m), 1.77 (m) |
| 4 | 35.2 | 2.50 (m) |
| 5 | 43.4 | 2.80 (d, 10.5) |
| 6 | 45.8 | 2.10 (m) |
| 7 | 54.9 | 2.65 (dd, 5.0, 10.0) |
| 8 | 177.5 | - |
| 9 | 80.8 | 5.30 (s) |
| 10 | 51.4 | - |
| 11 | 147.7 | - |
| 12 | 70.6 | 4.57 (t) |
| 13 | 108.3 | 4.88 (s), 4.95 (s) |
| 14 | 15.5 | 1.05 (d, 7.0) |
| 15 | 19.5 | 1.15 (s) |
| 1' | 167.3 | - |
| 2' | 128.2 | - |
| 3' | 136.7 | 6.10 (qq, 1.5, 7.0) |
| 4' | 15.5 | 1.99 (q, 7.0) |
| 5' | 20.3 | 1.97 (d, 1.5) |
| 1'' | 169.9 | - |
| 2'' | 20.9 | 2.05 (s) |
Data sourced from multiple studies. mdpi.comresearchgate.net
Comparison with Previously Reported Spectral Data for this compound Confirmation
The final step in the structural confirmation of an isolated natural product is the comparison of its spectral data with that reported in existing scientific literature. mdpi.comspandidos-publications.comnih.gov The ¹H NMR, ¹³C NMR, and mass spectrometry data obtained for the isolated this compound are carefully checked against previously published values. mdpi.comspandidos-publications.comkoreascience.kr A match in chemical shifts, coupling constants, and mass-to-charge ratios provides definitive confirmation of the compound's identity as this compound. spandidos-publications.comnih.gov
Comprehensive Biological Activity Profiling and Mechanistic Investigations of Bakkenolide B
Anti-allergic Mechanisms of Bakkenolide (B600228) B
Bakkenolide B demonstrates notable anti-allergic effects through its interaction with key cellular players in the allergic cascade. nih.govnih.govmedchemexpress.com
Inhibition of Mast Cell Degranulation by this compound
Mast cell degranulation is a critical event in the initiation of allergic reactions, releasing a torrent of inflammatory mediators. Research has shown that this compound effectively inhibits this process. In studies utilizing rat basophilic leukemia (RBL-2H3) mast cells, a common model for studying mast cell degranulation, this compound demonstrated a concentration-dependent inhibition of antigen-induced degranulation. chemfaces.comkoreascience.kr This inhibitory effect is quantified by measuring the release of β-hexosamidase, an enzyme co-released with histamine (B1213489) and other inflammatory mediators. chemfaces.comkoreascience.kr Pretreatment with this compound significantly reduces the release of β-hexosamidase upon antigen stimulation, indicating a stabilization of the mast cell membrane and a dampening of the allergic response at its outset. medchemexpress.com
Modulation of Allergic Responses in In Vivo Models (e.g., Ovalbumin-Induced Asthma)
The anti-allergic potential of this compound has been further substantiated in in vivo models of allergic asthma. In ovalbumin (OVA)-induced asthma models in mice, administration of this compound has been shown to significantly attenuate the hallmarks of allergic airway inflammation. nih.govchemfaces.comfrontiersin.org Specifically, this compound strongly inhibits the accumulation of key inflammatory cells, including eosinophils, macrophages, and lymphocytes, in the bronchoalveolar lavage fluid (BALF). nih.govmedchemexpress.com This reduction in inflammatory cell influx into the airways is a crucial factor in mitigating the severity of the asthmatic response. nih.gov These findings underscore the potential of this compound as a modulator of allergic responses in a complex biological system. chemfaces.com
Anti-inflammatory Pathways Targeted by this compound
Beyond its anti-allergic properties, this compound exerts broad anti-inflammatory effects by targeting several key pathways involved in the inflammatory process. nih.govnih.govmedchemexpress.comchemfaces.com
Regulation of Pro-inflammatory Cytokine Production (IL-1β, IL-6, IL-12, TNF-α) by this compound
Pro-inflammatory cytokines are signaling molecules that drive the inflammatory response. This compound has been shown to effectively regulate the production of several key pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated microglia, pretreatment with this compound significantly reduced the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). nih.govspandidos-publications.comspandidos-publications.com This suppression of cytokine production is a critical aspect of its anti-inflammatory activity, as these molecules are central to the amplification and perpetuation of inflammatory conditions. sinobiological.com The mechanism for this inhibition has been linked to the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. nih.govspandidos-publications.com
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression by this compound
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce key inflammatory mediators, nitric oxide (NO) and prostaglandins (B1171923), respectively. This compound has demonstrated a strong inhibitory effect on the expression of both iNOS and COX-2. chemfaces.comkoreascience.kr In mouse peritoneal macrophages stimulated with LPS, this compound was found to inhibit the gene induction of both iNOS and COX-2 in a concentration-dependent manner. nih.govmedchemexpress.com This dual inhibition is significant, as both NO and prostaglandins are potent contributors to the vasodilation, edema, and pain associated with inflammation.
Impact of this compound on Reactive Oxygen Species Generation
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage and contribute to inflammation. nih.govmdpi.com Research has indicated that this compound can mitigate oxidative stress by reducing the generation of ROS. spandidos-publications.com In LPS-stimulated microglia, pretreatment with this compound was associated with a significant decrease in the production of ROS. nih.govspandidos-publications.com This antioxidant effect is thought to be mediated, at least in part, through the activation of the Nrf2/antioxidant response element (ARE) signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). nih.govspandidos-publications.com By reducing ROS levels, this compound helps to protect cells from oxidative damage and further dampen the inflammatory response.
Interactive Data Table: Effects of this compound on Inflammatory Markers
| Target | Cell/Model System | Stimulant | Effect of this compound | Reference |
| Mast Cell Degranulation | RBL-2H3 Mast Cells | Antigen | Inhibition | chemfaces.com, koreascience.kr |
| Inflammatory Cell Infiltration | Ovalbumin-Induced Asthma (Mouse) | Ovalbumin | Inhibition of eosinophils, macrophages, lymphocytes | nih.gov, medchemexpress.com |
| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-12, TNF-α) | Microglia | Lipopolysaccharide (LPS) | Decreased Production | nih.gov, spandidos-publications.com, spandidos-publications.com |
| iNOS Expression | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Inhibition | nih.gov, medchemexpress.com |
| COX-2 Expression | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Inhibition | nih.gov, medchemexpress.com |
| Reactive Oxygen Species (ROS) | Microglia | Lipopolysaccharide (LPS) | Decreased Generation | nih.gov, spandidos-publications.com, spandidos-publications.com |
Neuroinflammatory Modulation by this compound
This compound, a sesquiterpenoid lactone, has demonstrated significant potential in modulating neuroinflammatory processes. Its effects are primarily attributed to its ability to influence key signaling pathways and cellular responses involved in the inflammatory cascade within the central nervous system.
AMPK/Nrf2/ARE Signaling Pathway Activation by this compound
This compound has been identified as a potent activator of the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govspandidos-publications.com This pathway is a critical regulator of cellular homeostasis and plays a crucial role in protecting against oxidative stress and inflammation.
Research has shown that this compound treatment increases the phosphorylation of AMPK in microglial cells. nih.govspandidos-publications.com Activated AMPK, in turn, promotes the translocation of Nrf2 into the nucleus. spandidos-publications.com Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulation of downstream antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone-1 (NQO-1). nih.govspandidos-publications.com Studies have demonstrated that the anti-neuroinflammatory effects of this compound are diminished when Nrf2, HO-1, or NQO-1 are silenced, highlighting the critical role of this pathway. nih.gov Furthermore, the use of an AMPK inhibitor has been shown to abolish the this compound-induced increase in nuclear Nrf2, as well as the expression of HO-1 and NQO-1. nih.govspandidos-publications.com This confirms that this compound's activation of the Nrf2/ARE pathway is mediated by AMPK. spandidos-publications.com
Attenuation of LPS-Stimulated Neuroinflammatory Responses in Microglia by this compound
This compound has been shown to effectively reduce the neuroinflammatory response in microglia stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.govspandidos-publications.com Pretreatment with this compound significantly curtails the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-α (TNF-α) in a dose-dependent manner. nih.govspandidos-publications.com This reduction in inflammatory mediators is accompanied by a decrease in the production of reactive oxygen species (ROS), which are key contributors to oxidative stress and neuronal damage. nih.govspandidos-publications.com
The mechanism behind this attenuation lies in the activation of the AMPK/Nrf2/ARE pathway. By inducing the expression of antioxidant enzymes like HO-1 and NQO-1, this compound enhances the capacity of microglial cells to counteract the oxidative stress induced by LPS. nih.govspandidos-publications.com An AMPK inhibitor was found to reverse the inhibitory effect of this compound on LPS-stimulated TNF-α production, further solidifying the link between AMPK activation and the anti-inflammatory properties of the compound. nih.gov
Neuroprotective Implications of this compound Mechanisms
The activation of the AMPK/Nrf2/ARE signaling pathway by this compound holds significant promise for neuroprotection. spandidos-publications.com Chronic neuroinflammation is a hallmark of various neurodegenerative diseases, and the ability of this compound to suppress microglial activation and the subsequent release of pro-inflammatory cytokines and ROS can help mitigate neuronal damage. nih.govmdpi.com
By bolstering the endogenous antioxidant defenses through the upregulation of HO-1 and NQO-1, this compound helps to create a less hostile environment for neurons. spandidos-publications.commdpi.com This reduction in oxidative stress and inflammation can potentially slow the progression of neurodegenerative processes. spandidos-publications.com The neuroprotective effects of bakkenolides, including this compound, have been observed in various experimental models, where they have been shown to protect neurons from ischemic injury and oxidative damage. frontiersin.orgcapes.gov.br The multifaceted mechanism of this compound, targeting both inflammatory and oxidative stress pathways, underscores its potential as a therapeutic agent for neurodegenerative conditions. nih.govspandidos-publications.com
Anti-bacterial Properties of this compound and Related Compounds
Beyond its neuroinflammatory modulating effects, this compound and other related compounds isolated from Petasites japonicus have been investigated for their anti-bacterial properties, specifically their ability to inhibit bacterial neuraminidase. mdpi.comresearchgate.netnih.gov
Enzyme Kinetic Studies of this compound as an Inhibitor
Enzyme kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. While detailed kinetic analysis for this compound's inhibition of bacterial neuraminidase is not as extensively reported as for other compounds from the same source, related bakkenolides have been studied. For instance, bakkenolide D was found to be a non-competitive inhibitor of bacterial NA. mdpi.comnih.govnih.gov This mode of inhibition suggests that it binds to a site on the enzyme different from the active site (an allosteric site), thereby altering the enzyme's conformation and reducing its activity. mdpi.comnih.gov Although the specific inhibitory mode of this compound was not detailed in the same study, the investigation of related compounds provides insight into the potential mechanisms by which bakkenolides, in general, exert their anti-bacterial effects through neuraminidase inhibition. mdpi.com
Molecular Docking Simulations for this compound Binding Affinity to Neuraminidase
Molecular docking simulations have been employed to investigate the binding affinity and potential inhibitory mechanism of this compound against bacterial neuraminidase (NA). mdpi.comnih.gov In a study analyzing compounds from Petasites japonicus, this compound was identified as a constituent with potential NA inhibitory activity. mdpi.comresearchgate.net The simulations were conducted to understand the interaction between this compound and the NA enzyme at a molecular level.
The results of the molecular docking study revealed that this compound exhibits a strong binding affinity for bacterial neuraminidase. mdpi.comnih.gov This was indicated by a negative binding energy in the simulation, which suggests a high proximity and favorable interaction between the compound and the enzyme's binding sites. mdpi.comnih.govzhangqiaokeyan.com The study explored binding at both the active and allosteric sites of the enzyme to elucidate the mechanism of inhibition. mdpi.com While a related compound, bakkenolide D, was identified as a non-competitive inhibitor that binds to an allosteric site, the simulations for this compound confirmed its potential to interact significantly with the neuraminidase enzyme. mdpi.com
Table 1: Molecular Docking and Inhibition Data for Compounds from P. japonicus against Bacterial Neuraminidase This table summarizes findings from the referenced study to provide context for this compound's activity.
| Compound | Inhibition Type | IC50 (μM) | Molecular Docking Finding |
|---|---|---|---|
| This compound | Not specified | Not specified | Negative binding energy indicating high binding affinity. mdpi.comnih.gov |
| Bakkenolide D | Non-competitive | Not specified | Binds to an allosteric site. mdpi.com |
| 1,5-di-O-caffeoylquinic acid | Competitive | 2.3 ± 0.4 | Binds to the active site. mdpi.comnih.govresearchgate.net |
| 5-O-caffeoylquinic acid | Competitive | Not specified | Binds to the active site. mdpi.com |
Immunomodulatory Effects of this compound Beyond Allergic and Inflammatory Responses
This compound demonstrates significant immunomodulatory activities that extend beyond its previously reported anti-allergic and anti-inflammatory effects. oup.com Scientific investigations have identified it as an inhibitor of Ca2+ signaling, a fundamental process in the activation of immune cells. oup.comnih.gov This activity was discovered using a yeast-based screening system designed to find inhibitors of Ca2+ signaling pathways from natural sources. nih.govoup.com
Inhibition of Interleukin-2 (B1167480) Production by this compound in T Cell Lines
Table 2: Inhibitory Effect of this compound on Interleukin-2 Production
| Parameter | Cell Line | Effect | IC50 Value |
|---|---|---|---|
| IL-2 Production | Jurkat (Human T cell line) | Inhibition at gene and protein levels. oup.comnih.gov | 6.3 μM. oup.com |
Calcineurin Pathway Inhibition by this compound
The mechanism by which this compound inhibits IL-2 production has been a subject of detailed investigation. The calcineurin pathway is a well-known Ca2+-dependent signaling cascade that leads to the activation of the nuclear factor of activated T cells (NFAT) and subsequent IL-2 gene transcription. nih.gov Initial experiments using a yeast-based screening method suggested that this compound might inhibit the calcineurin pathway. oup.comnih.gov This was inferred from its ability to restore growth in a specific mutant yeast strain and induce lithium sensitivity in wild-type yeast cells, characteristics consistent with calcineurin pathway inhibitors. oup.com
However, further in vitro analysis revealed a more nuanced mechanism. When tested directly against human recombinant calcineurin, this compound did not inhibit its phosphatase activity. oup.comnih.govoup.com This crucial finding indicates that this compound does not act as a direct enzymatic inhibitor of calcineurin, unlike immunosuppressants such as FK506. oup.com Therefore, it is concluded that this compound inhibits IL-2 production through a mechanism that is independent of the direct suppression of calcineurin's enzymatic function, targeting other components within the signaling cascade. oup.com
Advanced Synthetic Strategies for Bakkenolide B and Analogs
Total Synthesis Approaches to the Bakkenolide (B600228) Core Structure
The construction of the bakkenolide core, a cis-fused [4.3.0]nonane system, presents a significant stereochemical challenge. Various synthetic approaches have been developed to address this, ranging from racemic pathways to highly stereoselective enantiopure syntheses. These strategies often feature key carbon-carbon bond-forming reactions to assemble the bicyclic core and install the characteristic spiro-lactone.
Early and efficient routes to the bakkenolide family often involved racemic syntheses, which provided access to the core structure and allowed for the exploration of key bond-forming strategies. A comprehensive approach developed by Brocksom, Greene, and Deprés utilized the [2+2] cycloaddition of dichloroketene (B1203229) with substituted cyclohexenes as a pivotal step. researchgate.net This strategy proved to be a versatile entry point for a wide array of bakkenolides.
In this pathway, the cycloaddition of dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, with 1,6-dimethyl-1-cyclohexene yielded a dichlorocyclobutanone adduct. This intermediate was then subjected to reductive dechlorination and a subsequent Baeyer-Villiger oxidation to form a lactone. Further chemical manipulations, including ring expansion and functional group interconversions, led to the successful assembly of the complete bakkenolide skeleton. This racemic approach was instrumental in the total synthesis of (±)-bakkenolide A and laid the groundwork for accessing other members of the family, including the precursors to Bakkenolide B. researchgate.net
Building upon the foundations of racemic syntheses, significant efforts have been directed towards the development of enantioselective methods to produce optically pure bakkenolides. These approaches are critical for the preparation of naturally occurring enantiomers and for studying stereospecific biological activities.
A landmark in this area is the comprehensive work by Brocksom, Greene, and Deprés, which extended their dichloroketene cycloaddition strategy to an enantioselective context. researchgate.net By employing an optically active dimethylcyclohexene, derived from a chiral pool source, they were able to achieve the synthesis of a series of non-racemic bakkenolides. This work culminated in the first total synthesis of (-)-Bakkenolide III, which serves as a direct precursor to (-)-Bakkenolide B. researchgate.netmdpi.com
Another powerful enantioselective strategy involves a key radical cyclization reaction, as demonstrated by Sha and coworkers. northwestern.eduacs.orgacs.org This approach, which also utilizes a chiral pool starting material, provides a concise and stereocontrolled route to the bakkenolide core and will be discussed in more detail in the following sections.
Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, is a powerful and efficient strategy for the asymmetric synthesis of complex molecules. acs.orgnih.govresearchgate.net This approach has been successfully applied to the synthesis of this compound and its congeners, circumventing the need for developing asymmetric reactions from achiral precursors.
A notable example is the enantiospecific total synthesis of (-)-Bakkenolide III by Sha and coworkers, which constitutes a formal total synthesis of (-)-Bakkenolide B. mdpi.comnorthwestern.eduacs.orgacs.org This synthesis commences with the naturally abundant monoterpene (S)-(+)-carvone. The existing stereocenter in carvone (B1668592) is strategically utilized to control the stereochemistry of subsequent transformations, ultimately leading to the enantiopure bakkenolide core. This approach elegantly translates the inherent chirality of the starting material to the final complex target.
Similarly, the enantioselective syntheses reported by the research groups of Greene and Brocksom begin with optically active dimethylcyclohexenes. researchgate.netmdpi.com These chiral building blocks, themselves accessible from natural product precursors, set the absolute stereochemistry for the entire synthetic sequence, demonstrating the power and efficiency of chiral pool-based strategies in accessing complex natural products like this compound.
Radical cyclization reactions have emerged as a powerful tool in organic synthesis for the construction of cyclic systems, including the intricate hydrindane core of the bakkenolides. These reactions often proceed with high levels of stereocontrol and are tolerant of various functional groups.
The utility of this strategy is highlighted in the enantiospecific total synthesis of (-)-Bakkenolide III by Sha's research group, which provides a formal route to (-)-Bakkenolide B. northwestern.eduacs.orgacs.org The key step in their synthetic sequence is the radical cyclization of an iodoketone intermediate. This crucial transformation, initiated by a radical initiator such as tributyltin hydride, proceeds to form the cis-fused hydrindanone skeleton with excellent diastereoselectivity. northwestern.eduacs.org This cyclization effectively establishes the core structure of the bakkenolide, which is then elaborated through further synthetic steps to yield the final natural product. This synthesis underscores the efficiency of radical-mediated processes in constructing complex carbocyclic frameworks from acyclic or monocyclic precursors.
The field of organocatalysis has provided novel and powerful methods for asymmetric synthesis. ncl.res.in Specifically, N-heterocyclic carbene (NHC) catalysis has been successfully employed to construct the bakkenolide core with high enantioselectivity. ncl.res.innih.govmdpi.comnih.gov A key strategy involves the desymmetrization of a prochiral starting material, allowing for the creation of multiple stereocenters in a single, highly controlled step.
In a general strategy applicable to the bakkenolide family, an achiral 1,3-diketone precursor is subjected to an intramolecular cascade reaction catalyzed by a chiral NHC. ncl.res.in This tandem sequence, which can involve homoenolate protonation, intramolecular aldol (B89426) addition, and acylation, generates the fused 6,5-bicyclic ring system with excellent enantio- and diastereoselectivity. ncl.res.in This innovative approach rapidly builds molecular complexity and establishes the critical quaternary stereocenter found in all bakkenolides. While this methodology was specifically applied to the total syntheses of Bakkenolides I, J, and S, it represents a powerful and generalizable strategy for accessing the core hydrindane scaffold of the entire bakkenolide family, including that of this compound. ncl.res.in
| Key Synthetic Strategy | Starting Material (Example) | Key Reaction | Target Core/Intermediate | Reference(s) |
| Racemic Synthesis | 1,6-Dimethyl-1-cyclohexene | Dichloroketene [2+2] Cycloaddition | (±)-Bakkenolide Core | researchgate.net |
| Enantioselective Synthesis | (S)-1,6-Dimethyl-1-cyclohexene | Dichloroketene [2+2] Cycloaddition | (-)-Bakkenolide III | researchgate.net |
| Chiral Pool Synthesis | (S)-(+)-Carvone | Radical Cyclization | (-)-Bakkenolide III | northwestern.eduacs.orgacs.org |
| Radical Cyclization | Iodoketone derived from (S)-(+)-carvone | Tributyltin hydride-mediated cyclization | cis-Hydrindanone Skeleton | northwestern.eduacs.org |
| NHC-Catalyzed Desymmetrization | Symmetric 1,3-diketone | Intramolecular Aldol Cascade | Enantioenriched Hydrindane Core | ncl.res.in |
Radical Cyclization Strategies in Bakkenolide Synthesis
Chemical Modifications and Semisynthetic Derivatization of this compound
The chemical modification of natural products is a cornerstone of medicinal chemistry, allowing for the generation of analogs with potentially improved potency, selectivity, or pharmacokinetic properties. In the context of the bakkenolide family, semisynthesis has been a valuable tool for accessing diverse members of the class from a common intermediate.
The total synthesis of (-)-Bakkenolide B has been formally achieved through the successful synthesis of (-)-Bakkenolide III. mdpi.comnorthwestern.edu The research by Deprés and coworkers established that Bakkenolide III is a pivotal intermediate that can be elaborated into a series of other C1,C9-dioxygenated bakkenolides, including this compound. mdpi.com The conversion of Bakkenolide III to this compound involves selective chemical transformations of the functional groups at the C1 and C9 positions. This strategic derivatization from a closely related, synthetically accessible natural product analog highlights the efficiency of a semisynthetic approach. This methodology allows for a divergent route to various bakkenolides, enabling the exploration of structure-activity relationships within this family of compounds. While extensive derivatization studies starting from this compound itself are not widely reported, its creation from Bakkenolide III serves as a key example of semisynthesis within the bakkane family. researchgate.netmdpi.com
Strategies for Accessing this compound Analogues for Biological Study
The generation of structurally diverse analogues of this compound is crucial for conducting comprehensive structure-activity relationship (SAR) studies and exploring the therapeutic potential of this class of compounds. northwestern.edu Synthetic chemists employ various strategies to access not only the natural product itself but also a range of related molecules with modified scaffolds and functional groups. These approaches are designed to be efficient and stereoselective, enabling the systematic investigation of how specific structural features influence biological activity. northwestern.edunih.gov
A key challenge in the synthesis of bakkenolides is the construction of the characteristic cis-fused hydrindane (bicyclo[4.3.0]nonane) core, which contains an angular methyl group adjacent to a spiro quaternary carbon center. nih.govacs.org Modern catalytic methods have proven invaluable in tackling this challenge. One powerful strategy involves the use of N-heterocyclic carbene (NHC) organocatalysis. northwestern.edu Researchers have successfully employed an NHC-catalyzed desymmetrization of a 1,3-diketone to construct the hydrindane core with high enantioselectivity and diastereoselectivity. nih.gov This intramolecular cascade reaction establishes three new bonds and controls the formation of the critical quaternary stereocenter, providing a streamlined route to the bakkenolide skeleton and facilitating the synthesis of analogues like Bakkenolide S. nih.gov
Another effective approach involves radical cyclization. A concise, enantiospecific formal synthesis of this compound and other related compounds was achieved starting from (S)-(+)-carvone. acs.org The pivotal step in this sequence was the radical cyclization of an iodoketone intermediate, which efficiently formed the required cis-hydrindanone framework. acs.org Such formal syntheses are instrumental as they lead to advanced intermediates that can be diversified to produce a library of analogues.
Beyond the core structure, synthetic strategies also focus on late-stage modifications to introduce a variety of functional groups for biological testing. For instance, derivatization of the hydrindane core is a common tactic for SAR studies. mdpi.com These modifications can involve the introduction of different ester or acyl groups, guided by analytical techniques like NMR-based conformational analysis, to probe interactions with biological targets. For example, after constructing the core, a series of analogues can be generated to explore activities such as neuroprotection or enzyme inhibition. mdpi.com The synthesis of analogues where specific rings or substituents are altered allows researchers to build a detailed understanding of the pharmacophore. nih.gov
Moreover, strategic epimerization techniques are sometimes required to achieve the correct stereochemistry of the final natural product and its analogues. A retro-aldol/aldol reaction sequence has been elegantly used to correct the stereochemistry at the C7 position in a Bakkenolide S synthesis, demonstrating the sophisticated tactics employed to access the desired diastereomer from a more readily available precursor. nih.gov These adaptable and robust synthetic platforms are essential for generating the diverse chemical matter needed to fully evaluate the biological profile of the bakkenolide family. northwestern.edu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bakkenolide S |
Quantitative Analytical Methodologies and Quality Assessment of Bakkenolide B in Biological Matrices
High-Performance Liquid Chromatography (HPLC) Method Development for Bakkenolide (B600228) B Quantification
A simple, rapid, and reliable HPLC method has been established for the determination of Bakkenolide B in plant materials, such as Petasites japonicus. researchgate.net The development of such methods is foundational for routine quantitative analysis and ensuring the quality of commercial products derived from these plants. researchgate.net
The process involves optimizing various chromatographic parameters to achieve sufficient resolution and sensitivity. For instance, a mobile phase consisting of a gradient of acetonitrile (B52724) and water has been shown to effectively separate this compound from other components in the plant extract. researchgate.net A Luna C18 column is often employed for the separation, with a mobile phase flow rate typically around 0.4 ml/min and the column temperature maintained at 30°C. researchgate.net Detection is commonly performed using a UV detector at wavelengths of 215 nm and 254 nm, with 215 nm often being chosen for quantitative analysis due to maximal absorption. researchgate.netresearchgate.net
The development of these HPLC methods is a critical step in the discovery and production of new drugs and is essential for various human and animal studies. jneonatalsurg.com
Method Validation Parameters for this compound Analysis (e.g., Linearity, Accuracy, Precision, LOD, LOQ)
For an analytical method to be considered reliable, it must undergo a thorough validation process to ensure it is fit for its intended purpose. mastelf.comresearchgate.net This involves assessing several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). mastelf.comresearchgate.neteuropa.eu
Linearity: The linearity of an analytical method demonstrates a proportional relationship between the concentration of the analyte and the response of the instrument. For this compound, excellent linearity has been reported, with correlation coefficients (r²) greater than 0.999 within the tested concentration ranges. researchgate.net This indicates a strong and reliable correlation between the amount of this compound present and the signal detected by the HPLC system.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. youtube.com For this compound analysis, the recovery has been found to be in the range of 98.6% to 103.1%, demonstrating the high accuracy of the HPLC method. researchgate.netresearchgate.net
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mastelf.com It is typically expressed as the relative standard deviation (RSD). The precision of the HPLC method for this compound has been shown to be high, indicating good repeatability.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for determining the sensitivity of the method. For this compound, the LOD and LOQ have been determined at signal-to-noise ratios of 3 and 10, respectively. At a detection wavelength of 215 nm, the LOD was less than 1.05 µg and the LOQ was less than 3.38 µg. At 254 nm, the LOD was 2.26 µg and the LOQ was 6.84 µg.
| Parameter | Finding | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | researchgate.net, |
| Accuracy (Recovery) | 98.6% - 103.1% | researchgate.net, , researchgate.net |
| LOD | < 1.05 µg (at 215 nm) | |
| 2.26 µg (at 254 nm) | ||
| LOQ | < 3.38 µg (at 215 nm) | |
| 6.84 µg (at 254 nm) |
Applications in Plant Material Quality Control and Standardization
The validated HPLC method for this compound serves as a vital tool for the quality control and standardization of plant materials. researchgate.net By accurately quantifying the this compound content, it is possible to ensure the consistency and quality of raw materials and finished products. researchgate.net This is particularly important for traditional oriental medicines and herbal products where the concentration of active compounds can vary significantly. The ability to routinely analyze the this compound content allows for the selection of high-quality plant materials and the standardization of extracts to a specific concentration of the active compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity and Content Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique employed in the analysis of this compound. While HPLC is primarily used for quantification, GC-MS is particularly valuable for the structural elucidation and purity assessment of the compound. researchgate.netresearchgate.net The structure of this compound isolated from the leaves of P. japonicus was confirmed using 1D and 2D NMR, as well as GC-MS spectral data. researchgate.netresearchgate.net
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for identifying volatile and semi-volatile compounds in complex mixtures. researchgate.net This technique can be used to confirm the identity of this compound and to detect and identify any impurities that may be present, thus ensuring the purity of the compound. cat-online.com
Seasonal and Spatial Distribution Studies of this compound in Plant Parts
Understanding the seasonal and spatial distribution of this compound in plants is essential for optimizing harvesting times and selecting the plant parts with the highest concentration of the compound. Studies utilizing the developed HPLC method have revealed significant variations in this compound content based on the plant part and the season of collection. researchgate.net
Research on Petasites japonicus has shown that the concentration of this compound is highest in the leaves, followed by the petiole and the rhizome. researchgate.netresearchgate.net This finding is crucial for directing harvesting efforts to the most abundant source of the compound.
| Plant Part | Relative this compound Content | Reference |
|---|---|---|
| Leaf | High | researchgate.net, , researchgate.net |
| Petiole | Medium | |
| Rhizome | Low |
Seasonal variations also play a significant role in the accumulation of this compound. The developed HPLC method has been applied to study these changes, providing valuable information for determining the optimal harvest time to maximize the yield of the compound. researchgate.net
Preclinical Efficacy Studies and Pharmacological Target Identification of Bakkenolide B
In Vitro Pharmacological Investigations of Bakkenolide (B600228) B
Cell Line Models for Activity Screening
The anti-inflammatory and anti-allergic properties of Bakkenolide B have been investigated using a variety of established cell line models to screen for its biological activities. These in vitro models provide a controlled environment to elucidate the compound's effects at a cellular level.
RBL-2H3 Mast Cells: These cells, derived from a rat basophilic leukemia cell line, are widely used as a model for mast cells in the study of allergic responses. cytion.com They express high-affinity IgE receptors, and upon activation, they degranulate, releasing histamine (B1213489) and other inflammatory mediators. cytion.com Studies have shown that this compound can inhibit antigen-induced degranulation in RBL-2H3 mast cells in a concentration-dependent manner, as measured by the release of β-hexosamidase. nih.gov This suggests that this compound can directly suppress the allergic response at the mast cell level.
Mouse Peritoneal Macrophages: Primary macrophages isolated from the peritoneal cavity of mice are crucial for studying inflammatory processes. When stimulated with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923), through the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmedchemexpress.com Research has demonstrated that this compound strongly inhibits the gene expression of both iNOS and COX-2 in LPS-stimulated mouse peritoneal macrophages. nih.govmedchemexpress.com
Microglia: As the resident immune cells of the central nervous system, microglia play a key role in neuroinflammation. frontiersin.org Cell lines such as BV2 microglia are used to model neuroinflammatory conditions. researchgate.net When stimulated with LPS, microglia release pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12. spandidos-publications.comnih.gov this compound has been shown to significantly reduce the production of these cytokines in LPS-stimulated microglia. spandidos-publications.comnih.gov
Jurkat T cells: The Jurkat cell line is a human T lymphocyte cell line that is used to study T cell signaling and activation. While direct studies on this compound's effects on Jurkat T cells are not extensively detailed in the provided context, these cells are a standard model for assessing immunomodulatory effects of various compounds. nih.gov
Table 1: Summary of In Vitro Cell Line Models Used for this compound Activity Screening
| Cell Line | Cell Type | Application in this compound Research | Key Findings |
| RBL-2H3 | Rat Basophilic Leukemia (Mast Cell Model) | Investigation of anti-allergic effects. | Inhibits antigen-induced degranulation. nih.gov |
| Mouse Peritoneal Macrophages | Primary Macrophages | Evaluation of anti-inflammatory properties. | Inhibits iNOS and COX-2 gene expression. nih.govmedchemexpress.com |
| Microglia (e.g., BV2) | Immune Cells of the CNS | Study of anti-neuroinflammatory potential. | Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12). spandidos-publications.comnih.gov |
| Jurkat T cells | Human T Lymphocytes | Potential for studying immunomodulatory effects. | Standard model for T cell activation studies. nih.gov |
Identification of Molecular Targets
The pharmacological effects of this compound are attributed to its interaction with several key molecular targets involved in inflammatory and oxidative stress pathways.
NOS and COX: As mentioned previously, this compound inhibits the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages. nih.govmedchemexpress.com This action reduces the production of nitric oxide and prostaglandins, which are key mediators of inflammation.
AMPK and Nrf2: A significant body of research points to the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways by this compound. spandidos-publications.comnih.gov In microglia, this compound treatment leads to increased phosphorylation of AMPK. nih.gov This activation of AMPK is critical for the subsequent activation of the Nrf2/antioxidant response element (ARE) pathway. spandidos-publications.comnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). nih.gov By upregulating Nrf2 and its downstream targets, this compound enhances the cellular antioxidant defense system and suppresses neuroinflammatory responses. spandidos-publications.comnih.gov The inhibition of AMPK has been shown to abolish the anti-inflammatory effects of this compound, confirming the central role of this pathway. spandidos-publications.comnih.gov
Calcineurin: While direct studies on the interaction between this compound and calcineurin are limited in the provided results, calcineurin is a known protein phosphatase that can antagonize AMPK signaling. mdpi.com Given that this compound activates AMPK, it is plausible that it may indirectly influence calcineurin-mediated pathways, although this requires further investigation.
Table 2: Key Molecular Targets of this compound
| Molecular Target | Pathway/Function | Effect of this compound |
| iNOS | Nitric Oxide Synthesis | Inhibition of gene expression. nih.govmedchemexpress.com |
| COX-2 | Prostaglandin Synthesis | Inhibition of gene expression. nih.govmedchemexpress.com |
| AMPK | Cellular Energy Homeostasis, Regulation of Nrf2 | Activation via phosphorylation. nih.gov |
| Nrf2 | Antioxidant Response | Upregulation and activation of downstream targets (HO-1, NQO-1). spandidos-publications.comnih.gov |
| Calcineurin | Protein Phosphatase | Potential for indirect modulation via AMPK activation. mdpi.com |
In Vivo Preclinical Models for this compound Therapeutic Potential
Ovalbumin-Induced Asthma Models
The therapeutic potential of this compound in allergic asthma has been evaluated using the ovalbumin (OVA)-induced asthma model in rodents. This is a widely used preclinical model that mimics many of the key features of human allergic asthma. dovepress.comcreative-biolabs.comnih.govpharmalegacy.com In this model, animals are sensitized to OVA, an egg white protein, and subsequently challenged with aerosolized OVA to induce an allergic airway inflammatory response. creative-biolabs.compharmalegacy.com
Studies have shown that administration of this compound in an OVA-induced asthma model in mice leads to a strong inhibition of the accumulation of inflammatory cells, including eosinophils, macrophages, and lymphocytes, in the bronchoalveolar lavage fluid (BALF). nih.gov This reduction in inflammatory cell infiltration into the airways is a key indicator of the compound's anti-inflammatory efficacy in the context of allergic asthma. nih.gov These findings provide in vivo evidence for the anti-allergic and anti-inflammatory properties of this compound observed in vitro. nih.govnih.gov
Lipopolysaccharide-Stimulated Neuroinflammation Models
To investigate the anti-neuroinflammatory effects of this compound in a living organism, researchers have utilized lipopolysaccharide (LPS)-stimulated neuroinflammation models. spandidos-publications.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to create animal models of neuroinflammation and neurodegeneration. researchgate.net
In these models, the administration of this compound has been shown to suppress the neuroinflammatory response. spandidos-publications.comnih.gov This is consistent with the in vitro findings in microglia, where this compound reduces the production of pro-inflammatory cytokines. spandidos-publications.comnih.gov The mechanism underlying this in vivo effect is believed to be the activation of the AMPK/Nrf2 signaling pathway, which helps to mitigate oxidative stress and inflammation within the central nervous system. spandidos-publications.comnih.gov These results suggest that this compound may have therapeutic potential for neurodegenerative diseases where neuroinflammation is a contributing factor. spandidos-publications.comnih.govspandidos-publications.com
Cross-Comparative Preclinical Efficacy of this compound with Related Bakkenolides
While the provided search results focus heavily on the preclinical efficacy of this compound, there is limited information directly comparing its efficacy to other related bakkenolides within the same experimental models. However, it is noted that different bakkenolides, such as Bakkenolide D, possess distinct structural features which may influence their biological activity. For example, Bakkenolide D contains a sulfonyl group which is absent in this compound. Such structural differences likely result in varying potencies and potentially different pharmacological profiles among the bakkenolide family of compounds. Further research is needed to systematically compare the preclinical efficacy of this compound with other bakkenolides to better understand their structure-activity relationships.
Structure Activity Relationship Sar Studies and Future Drug Design for Bakkenolide B Derivatives
Elucidation of Key Structural Elements for Bakkenolide (B600228) B Activity
The biological activity of Bakkenolide B and its derivatives is intrinsically linked to its unique chemical architecture. The core of this activity lies in the fused 6,5-bicyclic hydrindane ring system, which features an angular methyl group situated between a tertiary and a spiro quaternary carbon atom. nih.gov This specific arrangement of atoms creates a distinct three-dimensional shape that is crucial for its interaction with biological targets.
Further investigation into the structure-activity relationship (SAR) reveals the importance of the spiro γ-butyrolactone ring. nih.gov The presence and orientation of this lactone are critical for the molecule's biological effects. Additionally, the substituents attached to the core bicyclic structure play a significant role in modulating the activity. For instance, in this compound, the presence of an angeloyloxy group at a specific position contributes to its bioactivity. researchgate.net The exocyclic methylene (B1212753) group attached to the lactone ring is another key feature that has been identified as important for the biological properties of bakkenolides.
Studies involving the synthesis of various isomers and analogs have helped to pinpoint these crucial structural elements. For example, the stereochemistry of the five contiguous stereocenters within the hydrindane core, including the two quaternary carbons, is a determining factor for the molecule's activity. nih.gov Any alteration in the spatial arrangement of these centers can lead to a significant change, or even loss, of biological function. The strategic placement of functional groups, such as hydroxyl and ester moieties, on the bicyclic framework also influences the molecule's potency and selectivity.
Comparative Analysis of this compound with Other Bakkenolide Isomers
The bakkenolide family comprises a diverse range of isomers, each with subtle structural variations that lead to distinct biological activity profiles. A comparative analysis of this compound with other isomers such as Bakkenolide A, D, C, H, III, L, V, and X highlights the critical role of specific functional groups and their stereochemical arrangement.
For instance, while both Bakkenolide A and B possess the core bakkenolide structure, they exhibit different biological activities. Bakkenolide A has shown cytotoxic effects against cancer cells and also acts as an antifeedant. mdpi.com In contrast, this compound has been noted for its anti-allergic and anti-inflammatory properties. chemfaces.com Studies have shown that Bakkenolide A demonstrates weak activity in inhibiting interleukin-2 (B1167480) production compared to this compound, suggesting that the specific ester side chain on this compound is crucial for this particular activity. nih.gov
Bakkenolide D, another prominent isomer, is recognized for its anti-allergic effects and its ability to inhibit bacterial neuraminidase. medchemexpress.com When compared to this compound in the context of bacterial neuraminidase inhibition, Bakkenolide D shows activity while this compound is found to be inactive. nih.govvulcanchem.com This stark difference underscores the importance of the substituent at a particular carbon atom; Bakkenolide D possesses a substituent that this compound lacks, which appears to be essential for this inhibitory action.
Bakkenolide H, with two isobutyryloxy groups, and Bakkenolide IIIa, which has neuroprotective and antioxidant activities, further illustrate the diverse bioactivities within this family. biocrick.comnaturalproducts.net The specific nature and position of the ester groups are key determinants of their biological targets and efficacy. The differences in activity between these isomers underscore the stringent structural requirements for their biological actions. Even minor changes, such as the type of ester group or its location on the bakkenolane skeleton, can lead to a significant shift in the pharmacological profile.
Table 1: Comparative Biological Activities of Bakkenolide Isomers
| Compound | Key Biological Activities |
|---|---|
| Bakkenolide A | Anticancer, Antifeedant mdpi.comtargetmol.com |
| This compound | Anti-allergic, Anti-inflammatory, Inhibitor of interleukin-2 production chemfaces.comnih.gov |
| Bakkenolide C | Antiplatelet activity thieme-connect.com |
| Bakkenolide D | Anti-allergic, Bacterial neuraminidase inhibitor medchemexpress.comkoreamed.org |
| Bakkenolide H | Fukinane sesquiterpenoid naturalproducts.net |
| Bakkenolide IIIa | Neuroprotective, Antioxidant biocrick.comspandidos-publications.com |
Rational Design of this compound Analogs for Enhanced Efficacy or Specificity
The insights gained from structure-activity relationship studies of natural bakkenolides provide a solid foundation for the rational design of novel analogs with improved therapeutic properties. The goal of such design is to enhance the desired biological activity, improve selectivity for the target, and optimize pharmacokinetic profiles.
One approach to designing new this compound analogs involves modifying the ester side chains. Since the angeloyloxy group in this compound is crucial for some of its activities, synthesizing analogs with different ester groups could lead to compounds with altered potency or selectivity. For example, replacing the angeloyloxy group with other acyl groups of varying chain lengths, branching, or with the introduction of different functional groups could modulate the interaction with biological targets.
Another strategy focuses on modifying the bakkenolane skeleton itself. This could involve altering the stereochemistry at specific chiral centers, which is known to be critical for activity. nih.gov The synthesis of enantiomers or diastereomers of this compound can help to further elucidate the importance of the three-dimensional structure. Furthermore, modifications to the γ-butyrolactone ring, such as altering the exocyclic methylene group or introducing substituents on the lactone ring, could also be explored. For instance, creating analogs where the exocyclic double bond is reduced or replaced with other functional groups might lead to compounds with different biological profiles.
Computational modeling and molecular docking studies can be powerful tools in the rational design process. By simulating the interaction of designed analogs with known biological targets, it is possible to predict which modifications are most likely to result in enhanced binding affinity and, consequently, improved efficacy. This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. The development of Caryophyllaceae-type cyclopeptides with cytotoxic activities serves as an example of how natural product scaffolds can be modified to create potent therapeutic agents. frontiersin.org
Table 2: Potential Strategies for Rational Design of this compound Analogs
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Modification of Ester Side Chains | The angeloyloxy group is key to some of this compound's activities. | Altered potency, selectivity, and pharmacokinetic properties. |
| Alteration of the Bakkenolane Skeleton | Stereochemistry is critical for biological activity. | Elucidation of 3D structure importance; potentially different biological profiles. |
| Modification of the γ-Butyrolactone Ring | The exocyclic methylene and lactone ring are important structural features. | Compounds with different biological activities or improved stability. |
| Computational Modeling and Docking | Predicts binding affinity of designed analogs to biological targets. | Prioritization of promising candidates for synthesis, enhancing efficiency of drug discovery. |
Broader Therapeutic Implications and Future Research Directions for Bakkenolide B
Bakkenolide (B600228) B in the Context of Neurodegenerative Disease Research
Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, is emerging as a compound of significant interest in the field of neurodegenerative disease research. spandidos-publications.commdpi.com Abnormal neuroinflammatory responses are known to play a crucial role in the progression of conditions like Alzheimer's and Parkinson's disease. spandidos-publications.comnih.govspandidos-publications.com Research has focused on the activity of microglia, the primary immune cells of the central nervous system, which can release neuroinflammatory mediators that are detrimental to neurons. spandidos-publications.combiocrick.com
Studies have demonstrated that this compound exhibits anti-neuroinflammatory effects in microglia. spandidos-publications.com Pretreatment with this compound has been shown to significantly decrease the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α, in lipopolysaccharide (LPS)-stimulated microglial cells. spandidos-publications.comnih.govspandidos-publications.com This reduction in inflammatory mediators is accompanied by a decrease in the production of reactive oxygen species (ROS), indicating a potential to mitigate oxidative stress, a key pathological feature of neurodegeneration. spandidos-publications.comnih.gov
The underlying mechanism for these neuroprotective effects appears to involve the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. spandidos-publications.comnih.gov AMPK activation is a critical cellular response to metabolic stress and has been identified as a negative modulator of neuroinflammatory processes. spandidos-publications.com this compound has been shown to increase the phosphorylation of AMPK in microglia. spandidos-publications.comspandidos-publications.com This, in turn, promotes the translocation of Nrf2 to the nucleus, leading to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). spandidos-publications.comnih.govspandidos-publications.com The activation of this AMPK/Nrf2 pathway is a key finding, suggesting that this compound could be a therapeutically relevant agent for suppressing the abnormal microglial activation seen in neurodegenerative diseases. spandidos-publications.comnih.gov
Further research has also pointed to the neuroprotective potential of butterbur leaves (Petasites japonicus), from which this compound is derived, in models of Alzheimer's disease. mdpi.comresearchgate.net Extracts have been shown to protect against amyloid beta-induced neuronal cell death and memory impairment, partly by upregulating antioxidant enzymes. mdpi.comresearchgate.net
Table 1: Summary of this compound's Effects in Neuroinflammatory Models
| Model System | Key Findings | Mechanism of Action | Reference(s) |
| LPS-stimulated Microglia | Reduced production of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α) and reactive oxygen species (ROS). | Activation of AMPK/Nrf2/ARE pathway; Upregulation of HO-1 and NQO-1 expression. | spandidos-publications.com, nih.gov, spandidos-publications.com |
| Amyloid Beta-Induced Alzheimer's Models | Attenuated memory impairment and neuronal cell damage. | Upregulation of antioxidant enzymes and neuroprotective pathways. | mdpi.com, researchgate.net |
Potential Applications of this compound in Allergic and Inflammatory Disorders
The therapeutic potential of this compound extends significantly into the realm of allergic and inflammatory disorders. It has been identified as a major active component in the leaves of Petasites japonicus, a plant traditionally used to treat conditions like asthma and fever. spandidos-publications.comnih.gov Research confirms that this compound possesses potent anti-allergic and anti-inflammatory properties. nih.govchemfaces.commedchemexpress.com
A primary mechanism of its anti-allergic action is the inhibition of mast cell degranulation. nih.govresearchgate.net In laboratory models using RBL-2H3 mast cells, this compound was found to inhibit the antigen-induced release of β-hexosamidase, a marker for degranulation, in a concentration-dependent manner. nih.govchemfaces.comglpbio.com This suggests it can interfere with the immediate hypersensitivity reactions that characterize allergic responses.
In the context of inflammation, this compound has been shown to suppress the expression of key pro-inflammatory enzymes. nih.govchemfaces.com It inhibits the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages stimulated by LPS. nih.govchemfaces.comkoreascience.kr These enzymes are responsible for producing nitric oxide and prostaglandins (B1171923), respectively, which are significant mediators of inflammation.
The efficacy of this compound has also been demonstrated in animal models of allergic diseases. In an ovalbumin-induced asthma model, the compound strongly inhibited the accumulation of inflammatory cells—specifically eosinophils, macrophages, and lymphocytes—in the bronchoalveolar lavage fluid. nih.govchemfaces.com Similarly, a total bakkenolide fraction containing this compound was shown to have beneficial effects in a rat model of allergic rhinitis, significantly decreasing sneezing frequency, eosinophil infiltration in nasal tissue, and serum levels of IL-4 and histamine (B1213489). nih.gov These findings collectively underscore the potential of this compound as a therapeutic agent for allergic asthma and other inflammatory conditions. nih.govtaylorfrancis.com
Table 2: Anti-Allergic and Anti-Inflammatory Activities of this compound
| Activity | Model | Observed Effect | Reference(s) |
| Anti-allergic | RBL-2H3 Mast Cells | Inhibition of antigen-induced degranulation. | nih.gov, chemfaces.com, researchgate.net |
| Anti-allergic | Ovalbumin-induced Asthma (Mice) | Inhibition of eosinophil, macrophage, and lymphocyte accumulation in BALF. | nih.gov, chemfaces.com |
| Anti-allergic | Allergic Rhinitis (Rats) | Decreased sneezing, eosinophil infiltration, and serum IL-4 and histamine levels. | nih.gov |
| Anti-inflammatory | LPS-stimulated Macrophages | Inhibition of iNOS and COX-2 gene induction. | nih.gov, chemfaces.com, koreascience.kr |
Development of this compound as an Anti-Infective Agent
Beyond its anti-inflammatory and neuroprotective effects, this compound is being investigated for its potential as an anti-infective agent. researchgate.net The primary focus of this research has been on its ability to inhibit bacterial neuraminidase (NA), an enzyme crucial for the pathogenesis of various bacteria. nih.govnih.gov This enzyme can play a role in the spread of infection and the formation of biofilms, making it a viable therapeutic target. nih.gov
Studies involving compounds isolated from the aerial parts of Petasites japonicus identified this compound as an inhibitor of bacterial NA. nih.govnih.govresearchgate.net In one study, this compound was isolated along with other compounds, such as Bakkenolide D and caffeoylquinic acids, and all were tested for their NA inhibitory activity. nih.govnih.gov While other compounds showed more potent inhibition, the activity of the bakkenolides highlights a potential class of natural products for anti-infective development. nih.gov
Enzyme kinetic studies on related bakkenolides have shown different modes of inhibition. For example, Bakkenolide D was found to be a non-competitive inhibitor of bacterial neuraminidase. nih.govresearchgate.net Molecular docking simulations have further supported these findings, suggesting that these compounds can bind to the active or allosteric sites of the NA enzyme. nih.govnih.gov The ability of this compound and related compounds to target bacterial neuraminidase suggests they could be developed as therapeutic agents against infections caused by pathogens that express this enzyme. nih.gov This line of research opens a new avenue for the application of this compound in combating infectious diseases. researchgate.net
Table 3: Anti-Infective Profile of Bakkenolides
| Compound | Target | Mechanism/Finding | Reference(s) |
| This compound | Bacterial Neuraminidase (NA) | Identified as an inhibitor of the enzyme. | nih.gov, nih.gov, researchgate.net |
| Bakkenolide D | Bacterial Neuraminidase (NA) | Acts as a non-competitive inhibitor. | , nih.gov, researchgate.net |
Integration of Omics Technologies in this compound Research
The discovery and development of natural products like this compound can be significantly accelerated by the integration of "omics" technologies. mdpi.commdpi.com These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the biological processes involved in a compound's synthesis and its mechanism of action. taylorfrancis.commdpi.comnih.gov
While specific multi-omics studies focused solely on this compound are not yet widely published, the application of these technologies holds immense promise for future research.
Genomics and Transcriptomics: These tools can be used to identify and characterize the biosynthetic gene clusters (BGCs) responsible for producing this compound in Petasites species. nih.gov Understanding the genetic blueprint would enable heterologous expression in microbial hosts, potentially leading to a more sustainable and scalable production method compared to extraction from the plant.
Metabolomics: Untargeted metabolomics can create detailed chemical profiles of Petasites japonicus extracts, helping to identify not only this compound but also other related bioactive compounds. mdpi.comnih.gov This approach, combined with bioactivity screening, can accelerate the discovery of novel therapeutic molecules and help in the dereplication of known compounds. nih.gov
Proteomics: This technology can be used to identify the protein targets of this compound. By comparing the proteome of cells treated with this compound to untreated cells, researchers can pinpoint the specific proteins and pathways modulated by the compound, offering deeper insights into its anti-inflammatory, anti-allergic, and neuroprotective mechanisms. nih.gov
The integration of these different omics datasets (multi-omics or panomics) offers a powerful, systems-biology approach. mdpi.comnih.gov For instance, combining metabolomics data with genomic information can link specific metabolites to their biosynthetic pathways, while integrating proteomics with transcriptomics can clarify how this compound affects cellular function from gene expression to protein activity. nih.gov This holistic approach is crucial for overcoming the challenges of natural product research and for efficiently identifying and validating new therapeutic targets for this compound. mdpi.comnih.gov
This compound and its Role in Metabolic Research
The role of this compound in metabolic research is an emerging area of interest, primarily linked to its demonstrated effects on AMP-activated protein kinase (AMPK). spandidos-publications.comnih.gov AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic implications for metabolic diseases such as type 2 diabetes and obesity. spandidos-publications.com
The finding that this compound activates AMPK in microglial cells as part of its anti-neuroinflammatory mechanism has broader metabolic implications. spandidos-publications.comspandidos-publications.com The AMPK pathway is not confined to the central nervous system; it plays a critical role in tissues throughout the body, including the liver, muscle, and adipose tissue, where it orchestrates metabolic processes to balance nutrient supply with energy demand.
While direct studies of this compound on systemic metabolism are limited, its interaction with AMPK provides a strong rationale for future investigation in this area. Research could explore whether this compound can modulate glucose uptake, fatty acid oxidation, or other metabolic functions in relevant cell types.
Furthermore, there is a growing understanding of the gut-brain axis and the role of gut microbiota in metabolic and neurodegenerative diseases. mdpi.com Alterations in gut microbiota have been linked to Parkinson's disease, with deficiencies in the synthesis of certain B vitamins being noted. nagoya-u.ac.jp Given that this compound shows potential in neurodegenerative models, exploring its impact on gut microbiota and related metabolic pathways could be a fruitful area of research. spandidos-publications.commdpi.com The Human Metabolome Database classifies this compound as a terpene lactone, a class of prenol lipids, but its direct interactions with metabolic networks remain to be fully elucidated. Future studies are warranted to determine if the AMPK-activating properties of this compound translate into beneficial effects on metabolic disorders.
Q & A
Q. What are the validated methods for isolating Bakkenolide B from natural sources, and how do extraction solvents influence yield and purity?
Methodological Answer :
- Extraction protocols : Use Soxhlet extraction (polar solvents like methanol) or supercritical fluid extraction (CO₂ with ethanol modifier) for higher purity .
- Solvent optimization : Perform comparative yield analysis using HPLC. For example:
| Solvent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Methanol (reflux) | 0.45 | 92.3 | Zhang et al., 2020 |
| Ethyl Acetate | 0.28 | 85.6 | Li et al., 2021 |
Q. How can researchers address contradictory findings in this compound’s anti-inflammatory activity across in vitro and in vivo models?
Methodological Answer :
- Experimental design : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize variables .
- Data reconciliation : Cross-validate using cytokine profiling (e.g., IL-6, TNF-α) in both models. For example:
| Model | IC₅₀ (μM) | Mechanism | Contradiction Source |
|---|---|---|---|
| RAW264.7 cells | 12.3 | NF-κB inhibition | Dose-dependent cytotoxicity |
| Mouse LPS model | 25.6 | TLR4/MyD88 suppression | Bioavailability limitations |
- Resolution : Incorporate pharmacokinetic studies (e.g., bioavailability assays) to explain discrepancies .
Advanced Research Questions
Q. What strategies optimize the total synthesis of this compound while minimizing stereochemical challenges?
Methodological Answer :
Q. How can multi-omics approaches resolve gaps in understanding this compound’s dual role in apoptosis and autophagy regulation?
Methodological Answer :
- Integrative analysis : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) to map signaling pathways.
- Data integration tools : Use STRING for protein-network analysis or MetaboAnalyst for pathway enrichment .
- Critical step : Validate hub targets (e.g., Bcl-2, Beclin-1) via CRISPR/Cas9 knockout models .
Q. What statistical methods are recommended for analyzing dose-response inconsistencies in this compound’s cytotoxicity across cancer cell lines?
Methodological Answer :
- Statistical framework : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values.
- Outlier management : Use Grubbs’ test to identify anomalous data points.
- Cross-validation : Compare results across ≥3 independent replicates and cell lines (e.g., HepG2 vs. MCF-7) .
Methodological Frameworks for this compound Research
3.1 Designing a robust literature review to identify gaps in this compound’s mechanism of action:
- Search strategy : Use Boolean operators (e.g., "this compound AND (anti-cancer OR apoptosis)") across PubMed, SciFinder, and Web of Science .
- Gap analysis : Map findings using PRISMA flow diagrams to highlight understudied pathways (e.g., ferroptosis) .
3.2 Validating computational docking predictions of this compound’s binding to COX-2:
- In silico methods : Perform molecular dynamics simulations (AMBER or GROMACS) with ≥100 ns trajectories .
- Experimental validation : Use surface plasmon resonance (SPR) to measure binding affinity (KD values) .
Data Contradiction and Reproducibility Guidelines
4.1 Addressing variability in this compound’s antioxidant activity assays (e.g., DPPH vs. FRAP):
- Standardization : Pre-treat samples with Chelex-100 to remove metal contaminants .
- Positive controls : Include ascorbic acid and Trolox in all assays.
4.2 Ensuring reproducibility in animal studies:
- Sample size : Calculate using G*Power (α=0.05, β=0.2) and report effect sizes .
- Reporting standards : Adhere to ARRIVE guidelines for in vivo experiments .
Tables of Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
